Zinc, chloro[(trimethylsilyl)ethynyl]-
Description
Evolution and Significance of Organozinc Reagents in Synthetic Organic Chemistry
The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). wikipedia.orgdigitellinc.com This seminal discovery marked the dawn of organometallic chemistry and laid the groundwork for the theory of valence. digitellinc.com Throughout the 19th and early 20th centuries, chemists like Aleksandr Mikhailovich Zaitsev and Sergei Nikolaevich Reformatskii expanded the utility of organozinc reagents, developing reactions for the synthesis of alcohols and pioneering the renowned Reformatsky reaction. digitellinc.com
Despite these early advances, organozinc reagents were largely overshadowed by the more reactive Grignard and organolithium reagents for a considerable period. wikipedia.orgmagritek.com However, the latter half of the 20th century witnessed a resurgence in their application, driven by their milder reactivity, greater functional group tolerance, and the development of new catalytic systems. wikipedia.orgsigmaaldrich.com Organozinc reagents are now recognized as powerful tools for forming carbon-carbon bonds, participating in a wide range of transformations including copper(I)-promoted reactions, Michael additions, and palladium-catalyzed cross-coupling reactions like the Negishi coupling. sigmaaldrich.com
A significant breakthrough in the preparation of organozinc reagents was the development of "Rieke Zinc," a highly reactive form of zinc metal. sigmaaldrich.com This innovation allowed for the direct reaction of zinc with a broader range of organic halides, including those containing sensitive functional groups such as esters, nitriles, and ketones, which were incompatible with the earlier metathesis-based synthetic routes using organolithium or Grignard reagents. sigmaaldrich.com
| Key Historical Developments in Organozinc Chemistry | |
| Year | Development |
| 1849 | Edward Frankland synthesizes diethylzinc, the first organozinc compound. wikipedia.orgdigitellinc.com |
| 1858 | James Alfred Wanklyn reports the first synthesis of a zincate nucleophile. digitellinc.com |
| 1860s | Frankland and Duppa report the reaction of dialkylzinc reagents with oxalate (B1200264) esters. digitellinc.com |
| Late 1800s | Aleksandr Mikhailovich Zaitsev and his students pioneer the synthesis of tertiary and secondary alcohols using alkylzinc reagents. digitellinc.com |
| 1887 | Sergei Nikolaevich Reformatskii develops the enduring Reformatsky reaction. digitellinc.com |
The Unique Reactivity Profile of Acetylenic Organometallics
Acetylenic organometallics, also known as metal acetylides, are characterized by a carbon-metal bond to an sp-hybridized carbon atom of an alkyne. This hybridization imparts a high degree of s-character to the carbon-metal bond, influencing its polarity and reactivity. The linear geometry of the acetylene (B1199291) moiety also plays a significant role in the steric environment around the metal center.
The reactivity of acetylenic organometallics is multifaceted. The acetylenic carbon can act as a potent nucleophile, participating in addition reactions with a variety of electrophiles, such as aldehydes, ketones, and imines. This nucleophilicity is a cornerstone of their utility in carbon-carbon bond formation. Conversely, the metal-carbon bond can be cleaved under certain conditions, allowing for the transfer of the acetylenic group in cross-coupling reactions.
Furthermore, the triple bond of the coordinated acetylene can itself be a site of reactivity. In some transition metal complexes, nucleophiles can attack the coordinated alkyne, leading to transformations such as reduction or insertion reactions. nih.gov The specific outcome of a reaction involving an acetylenic organometallic is highly dependent on the nature of the metal, the ligands, and the reaction conditions.
Rationalizing the Synthetic Utility of Trimethylsilyl-Substituted Alkynes
The trimethylsilyl (B98337) (TMS) group is a common substituent on alkynes and plays a crucial role in modulating their reactivity and synthetic utility. One of the primary functions of the TMS group is as a protecting group for terminal alkynes. The acidic proton of a terminal alkyne can interfere with many organometallic reactions; replacing it with a bulky and chemically robust TMS group circumvents this issue. The TMS group can be readily removed under mild conditions, typically using fluoride (B91410) ions or basic hydrolysis, to regenerate the terminal alkyne.
Beyond its role as a protecting group, the TMS group exerts significant steric and electronic effects that can be exploited to control the selectivity of reactions. nih.gov The steric bulk of the TMS group can direct the regioselectivity of additions to the alkyne and influence the stereochemical outcome of subsequent reactions. Electronically, the silicon atom can stabilize an adjacent negative charge, which can be a factor in certain reaction mechanisms.
In cross-coupling reactions, TMS-protected alkynes can serve as selective partners, leading to the formation of highly substituted products with excellent chemo- and regioselectivity. nih.gov The presence of the TMS group can also facilitate novel reaction pathways; for instance, it has been shown to enable the use of terminal acetylenes in iron-catalyzed C-H alkenylation reactions where they would otherwise be unreactive. gelest.com The ability to functionalize the C-Si bond post-reaction further enhances the synthetic versatility of TMS-alkynes. nih.govnih.gov
| Functions of the Trimethylsilyl (TMS) Group in Alkyne Chemistry | |
| Function | Description |
| Protecting Group | Masks the acidic proton of a terminal alkyne, preventing unwanted side reactions. nih.govgelest.com |
| Steric Director | The bulk of the TMS group influences the regioselectivity and stereoselectivity of reactions. nih.gov |
| Electronic Modifier | The silicon atom can stabilize adjacent charges and influence the electronic properties of the alkyne. nih.gov |
| Selectivity Enhancer | In cross-coupling reactions, it can lead to high chemo- and regioselectivity. nih.gov |
| Reactivity Enabler | Can facilitate reactions that are not possible with unprotected terminal alkynes. gelest.com |
Contextualizing Chloro[(trimethylsilyl)ethynyl]zinc within Zinc Organohalide Chemistry
Organozinc compounds can be broadly classified based on the number and type of substituents attached to the zinc atom. wikipedia.orguu.nl Chloro[(trimethylsilyl)ethynyl]zinc falls into the category of heteroleptic organozinc reagents, which have the general formula RZnX, where R is an organic substituent and X is a halide or another electronegative group. wikipedia.org In this case, R is the (trimethylsilyl)ethynyl group, and X is a chlorine atom.
These organozinc halides are often prepared in situ and are generally less reactive and more thermally stable than their homoleptic counterparts (R₂Zn). wikipedia.org Their reduced reactivity is a key advantage, as it allows for a high degree of chemoselectivity, tolerating a wide range of functional groups in the substrate. wikipedia.orgsigmaaldrich.com
The preparation of organozinc halides typically involves the direct insertion of zinc metal into an organic halide. nih.gov The reactivity of the zinc metal is often enhanced through various activation methods, such as treatment with acids, iodine, or lithium chloride. nih.gov Trimethylsilyl chloride (TMSCl) is also a widely used activating agent. nih.gov Recent studies have shown that TMSCl not only assists in the initial stages of the reaction but also aids in the solubilization of the organozinc intermediate from the surface of the zinc metal after the oxidative addition has occurred. nih.gov
Research Landscape and Future Perspectives for Organozinc Acetylides
The field of organozinc chemistry continues to evolve, with ongoing research focused on developing new synthetic methods, understanding reaction mechanisms, and expanding the scope of their applications. researchgate.net For organozinc acetylides, in particular, there is considerable interest in their use in asymmetric synthesis, the development of more efficient and environmentally benign catalytic systems, and their application in the synthesis of complex natural products and functional materials.
The unique combination of the (trimethylsilyl)ethynyl group and the zinc halide moiety in Chloro[(trimethylsilyl)ethynyl]zinc makes it a valuable reagent in modern organic synthesis. Future research will likely focus on further exploiting the interplay between the steric and electronic properties of the TMS group and the chemoselectivity of the organozinc halide to achieve even greater control over complex chemical transformations. The development of novel catalytic systems that can activate and utilize these reagents in new and unprecedented ways is also a promising area of investigation. As our understanding of the fundamental principles of organozinc chemistry deepens, the design of new and more sophisticated organozinc acetylides for specific synthetic applications will undoubtedly continue to be a fruitful area of research. researchgate.net
Properties
Molecular Formula |
C5H9ClSiZn |
|---|---|
Molecular Weight |
198.0 g/mol |
IUPAC Name |
chlorozinc(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
ODBFHNBEIUVFJZ-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C#[C-].Cl[Zn+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Chloro Trimethylsilyl Ethynyl Zinc and Analogs
Direct Metalation Approaches for Terminal Alkynes Using Zinc Species
Direct metalation involves the reaction of a terminal alkyne, in this case, ethynyltrimethylsilane, with a suitable zinc species to form the desired alkynylzinc reagent. This approach is often favored for its atom economy and straightforward nature.
Optimization of Reaction Conditions for Direct Carbon-Zinc Bond Formation
The direct formation of a carbon-zinc bond from a terminal alkyne is a process sensitive to various reaction parameters. Optimization of these conditions is critical to ensure efficient and clean conversion to the desired alkynylzinc species. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the nature of the base, if required. For instance, the formation of zinc acetylides can be achieved in the presence of catalytic amounts of zinc trifluoromethanesulfonate (B1224126) (zinc triflate, Zn(OTf)₂) and a non-nucleophilic base such as triethylamine (B128534) or Hünig's base. researchgate.net The reaction is often carried out in solvents like dichloromethane (B109758) or acetonitrile, affording the product in good to excellent yields within short reaction times. researchgate.net
The choice of solvent can significantly influence the reaction rate and the stability of the resulting organozinc reagent. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) were initially considered necessary for the efficient synthesis of organozinc reagents from zinc metal and organohalides. chemrxiv.org These solvents can accelerate the oxidative addition step, which is often the rate-limiting step in the direct insertion of zinc. chemrxiv.org
Table 1: Optimization of Reaction Conditions for Direct Metalation
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Zinc Source | Zn(OTf)₂ (catalytic) | Efficient formation of Zn-acetylides | researchgate.net |
| Base | Triethylamine or Hünig's base | Deprotonation of terminal alkyne | researchgate.net |
| Solvent | Dichloromethane or Acetonitrile | Good to excellent yields | researchgate.net |
| Solvent | THF, DMSO, DMF | Acceleration of oxidative addition | chemrxiv.org |
| Temperature | Ambient to elevated | Dependent on substrate and zinc source | |
| Activator | LiCl | Accelerates solubilization of organozinc intermediates | rsc.orgnih.gov |
Influence of Zinc Source and Activators on Reagent Formation and Selectivity
The source of zinc and the presence of activators play a pivotal role in the direct metalation of terminal alkynes. Commercially available zinc dust is often sluggish and requires activation to enhance its reactivity. nih.gov
Zinc Source: Highly activated forms of zinc, such as Rieke® Zinc, are significantly more reactive than standard zinc powder. sigmaaldrich.com Rieke® Zinc, prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a reducing agent like lithium naphthalenide, can react directly with a wider range of organic halides, including those with sensitive functional groups. sigmaaldrich.comnih.gov The method of preparation of Rieke® Zinc, specifically the reducing agent used (e.g., lithium vs. sodium), can influence the reactivity due to the nature of the salt byproduct (e.g., LiCl vs. NaCl) present in the supernatant. nih.gov
Activators: Chemical activators are frequently employed to facilitate the direct insertion of zinc. Common activators include:
1,2-Dibromoethane and Trimethylsilyl (B98337) chloride (TMSCl): These are used to activate zinc metal. wikipedia.org TMSCl is thought to work by removing the passivating oxide layer on the zinc surface, exposing fresh metal(0) for oxidative addition. nih.govnih.gov It can also counteract metal agglomeration, particularly in the presence of lead impurities. nih.gov A more recently discovered role of TMSCl is to aid in the solubilization of the organozinc intermediate from the zinc surface after the oxidative addition has occurred. nih.gov
Lithium Chloride (LiCl): The addition of LiCl has been a significant development in the synthesis of organozinc reagents. nih.gov It facilitates the formation of soluble organozinc species by forming adducts (e.g., RZnX·LiCl), which helps to remove the newly formed organozinc compound from the metal surface. wikipedia.orgnih.gov This acceleration of the solubilization step is a key function of LiCl. rsc.orgnih.gov The effectiveness of different lithium salts in promoting the synthesis correlates with their ability to solubilize zinc-surface intermediates. nih.gov
Table 2: Effect of Zinc Source and Activators
| Factor | Example | Mechanism of Action | Reference |
|---|---|---|---|
| Zinc Source | Rieke® Zinc | High surface area, free of oxide layer | sigmaaldrich.com |
| Activator | TMSCl | Removes oxide layer, aids in solubilization | nih.govnih.gov |
| Activator | 1,2-Dibromoethane | In-situ activation of zinc | wikipedia.org |
| Activator | LiCl | Forms soluble adducts, accelerates solubilization | rsc.orgnih.govnih.gov |
Transmetalation Routes to Chloro[(trimethylsilyl)ethynyl]zinc
Transmetalation is a widely used and versatile method for the preparation of organozinc reagents, including chloro[(trimethylsilyl)ethynyl]zinc. This approach involves the transfer of an organic group from a more electropositive metal to zinc.
From Silicon-Protected Acetylenes (e.g., Ethynyltrimethylsilane)
While direct synthesis from silyl (B83357) halides and zinc is possible, transmetalation offers a common route starting from ethynyltrimethylsilane. rsc.orgnih.gov This typically involves a two-step process. First, the terminal alkyne is deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide), to form the corresponding lithium or magnesium acetylide. Subsequently, this intermediate is treated with a zinc halide, typically zinc chloride (ZnCl₂), to yield the desired chloro[(trimethylsilyl)ethynyl]zinc via transmetalation.
The general form of this reaction is: M₁–R + M₂–X → M₁–X + M₂–R wikipedia.org
In this context: (CH₃)₃Si–C≡C–M + ZnCl₂ → (CH₃)₃Si–C≡C–ZnCl + MCl (where M = Li or MgBr)
This method's utility is somewhat limited by the functional group tolerance of the initial organolithium or Grignard reagents. sigmaaldrich.com
Interconversion from Other Organometallic Species
The preparation of organozinc reagents through the metathesis of a zinc halide with an organolithium or Grignard reagent is a well-established method. sigmaaldrich.com This approach is particularly useful when direct zinc insertion is challenging. The choice of the precursor organometallic can influence the reactivity and stability of the resulting organozinc compound.
From Organolithium Reagents: The reaction of (trimethylsilyl)ethynyllithium (B1587094) with zinc chloride is a direct and efficient way to produce chloro[(trimethylsilyl)ethynyl]zinc. The lithium acetylide is typically generated in situ by treating ethynyltrimethylsilane with an alkyllithium base like n-butyllithium in an ethereal solvent such as THF at low temperatures.
From Grignard Reagents: Similarly, a Grignard reagent, such as (trimethylsilyl)ethynylmagnesium bromide, can be used as the precursor. This is formed by the reaction of ethynyltrimethylsilane with a suitable Grignard reagent like ethylmagnesium bromide. The subsequent reaction with zinc chloride affords the target zinc compound.
From Organoboron Reagents: A more recent development involves the direct boron-to-zinc transmetalation. organic-chemistry.org Chiral secondary organoboronic esters, when activated with t-butyllithium, undergo efficient stereoretentive transmetalation with zinc chloride. organic-chemistry.org While this has been demonstrated for alkyl groups, the principle could potentially be extended to alkynylboron species.
Mechanistic Studies of Organozinc Reagent Formation
Understanding the mechanism of organozinc reagent formation is crucial for the rational design of synthetic protocols. Recent studies, employing advanced analytical techniques, have shed light on the intricate steps involved in these reactions.
The direct formation of organozinc reagents from zinc metal and organohalides is now understood to be a two-primary-step mechanism:
Oxidative Addition: The initial step is the oxidative addition of the organic halide to the zinc metal surface, forming a surface-bound organozinc intermediate. rsc.orgnih.gov
Solubilization: The second step involves the solubilization of this surface intermediate into the solution to form the final organozinc reagent. rsc.orgnih.gov
Activators can influence one or both of these steps. For instance, polar aprotic solvents like DMSO have been shown to accelerate the oxidative addition step, whereas LiCl primarily accelerates the solubilization step. chemrxiv.orgnih.gov
Fluorescence microscopy has emerged as a powerful tool for studying these heterogeneous reactions. rsc.orgnih.govnih.gov By allowing for the detection of surface reaction intermediates, this technique has provided direct evidence for the two-step mechanism and has helped to elucidate the distinct roles of various activating agents. rsc.org For example, studies have shown that in the presence of LiCl, the surface intermediates are rapidly removed, leading to an acceleration in the formation of the solution-state organozinc species. rsc.org In contrast, without LiCl, these intermediates can build up on the zinc surface. nih.gov These mechanistic insights are invaluable for optimizing reaction conditions and developing more efficient synthetic methods for organozinc reagents like chloro[(trimethylsilyl)ethynyl]zinc.
Investigations into the Role of Trimethylsilyl Chloride in Zinc Activation
Trimethylsilyl chloride (TMSCl) is a widely employed activating agent for metal powders in the synthesis of organometallic reagents. researchgate.netnih.govresearchgate.net Its role in the activation of zinc for oxidative addition reactions has been the subject of detailed mechanistic investigations. Historically, the function of TMSCl was thought to be twofold, with both roles occurring prior to the oxidative addition step. researchgate.netnih.gov The primary proposed mechanisms were the partial removal of the inhibiting zinc oxide (ZnO) layer from the metal surface and the counteraction of metal particle agglomeration, particularly in the presence of contaminants like lead. researchgate.netnih.gov
The table below summarizes the established and newly discovered roles of TMSCl in the activation of zinc metal for organozinc synthesis.
| Mechanistic Role of TMSCl | Timing of Action | Description | Key Findings |
| Surface Depassivation | Before Oxidative Addition | Partially removes the inhibitory zinc oxide layer, exposing the active zinc(0) metal. researchgate.net | Exposes additional reactive sites on the zinc surface. researchgate.net |
| Anti-Agglomeration | Before Oxidative Addition | Prevents the clumping of zinc particles, which can be induced by trace contaminants like lead. researchgate.net | Maintains a high surface area for the reaction. researchgate.net |
| Intermediate Solubilization | After Oxidative Addition | Aids in dissolving the newly formed organozinc intermediate from the metal surface into the solution. nih.govnih.gov | Revealed by fluorescence lifetime imaging microscopy (FLIM), this was a previously uncharacterized role. nih.govresearchgate.netnih.gov |
Understanding Oxidative Addition Pathways in Organozinc Synthesis
The initial step is the oxidative addition of the organohalide to the zinc surface, forming a surface-bound organozinc species (R-Zn-X). nih.govescholarship.org The efficiency of this step is highly dependent on the activation state of the zinc. researchgate.netwikipedia.org Following the formation of the surface intermediate, a solubilization step is required to release the organozinc reagent into the solution, where it can participate in subsequent reactions. nih.govescholarship.org The nature of the solvent and the presence of additives, such as lithium salts or TMSCl, play a crucial role in this solubilization process. nih.govescholarship.orgescholarship.org
Mechanistic models, refined through modern analytical methods, highlight that different activating agents can influence distinct steps in this pathway. For example, while TMSCl assists in the final solubilization step, other additives like lithium chloride (LiCl) are also known to promote the dissolution of zinc-surface intermediates, thereby accelerating reagent synthesis. nih.govescholarship.orgbeilstein-journals.org The choice of solvent can also dramatically affect the kinetics, for instance by accelerating the initial oxidative addition at the metal surface. escholarship.org Understanding these distinct roles allows for a more rational design of synthetic protocols for generating organozinc reagents like chloro[(trimethylsilyl)ethynyl]zinc.
Kinetic and Spectroscopic Probes of Reaction Intermediates
The direct observation of reaction intermediates in heterogeneous systems, such as the synthesis of organozinc reagents, presents a significant analytical challenge. nih.govnih.gov Traditional ensemble techniques like NMR spectroscopy are often insufficient to detect the low concentrations of surface-bound species. nih.govescholarship.org To overcome these limitations, specialized kinetic and spectroscopic methods have been developed to probe these elusive intermediates.
One powerful technique is single-particle fluorescence microscopy , including Fluorescence Lifetime Imaging Microscopy (FLIM) . nih.govresearchgate.netnih.gov This method offers the sensitivity to observe reaction intermediates directly on the surface of individual zinc metal particles. acs.orgescholarship.org By using fluorescently tagged organohalides, researchers can visualize the oxidative addition step and monitor the persistence of the resulting surface-bound organozinc species. nih.gov FLIM, in particular, has been instrumental in elucidating the role of TMSCl in solubilizing these intermediates, a mechanistic detail not observable by other means. nih.govnih.govescholarship.org
X-ray Absorption Spectroscopy (XAS) offers another avenue for characterizing the coordination environment of zinc in solution. chemrxiv.org This technique can provide insights into the solvation states of organozinc compounds, helping to understand how solvents and additives stabilize the reagents once they are released from the metal surface. chemrxiv.org Computational modeling is often used in conjunction with spectroscopic data to refine the structures of these transient and solvated species. rsc.org
| Analytical Technique | Information Gained | Key Application in Organozinc Synthesis |
| Fluorescence Microscopy (FLIM) | Direct observation of surface-bound reaction intermediates; spatial and temporal reaction dynamics. nih.govescholarship.org | Elucidating the mechanistic role of TMSCl in solubilizing intermediates from the zinc surface. nih.govnih.gov |
| NMR Spectroscopy | Characterization of soluble product structure and concentration; overall reaction kinetics. escholarship.orgescholarship.org | Quantifying the rate of reagent formation in the bulk solution under different activation conditions. escholarship.org |
| X-ray Absorption Spectroscopy (XAS) | Determination of the coordination sphere and oxidation state of zinc in solution. chemrxiv.org | Investigating the solvation structures of organozinc reagents in different solvents. chemrxiv.org |
| Mass Spectrometry (ESI-MS/MS) | Characterization of gas-phase ions of organozinc complexes. rsc.org | Probing the structure and stability of solvated and coordinated organozinc cations. rsc.org |
Elucidating the Reactivity and Mechanistic Pathways of Chloro Trimethylsilyl Ethynyl Zinc
Fundamental Transformations Mediated by Organozinc Acetylides
Organozinc acetylides, such as chloro[(trimethylsilyl)ethynyl]zinc, are pivotal reagents for the formation of new carbon-carbon bonds. Their reactivity is characterized by the nucleophilic nature of the acetylenic carbon, enabling additions to a variety of electrophilic partners.
Nucleophilic Addition to Electrophilic Species (e.g., Carbonyls, Imines, Nitrones)
The addition of chloro[(trimethylsilyl)ethynyl]zinc to carbonyl compounds, including aldehydes and ketones, is a fundamental method for the synthesis of propargyl alcohols. These reactions typically proceed with high efficiency, affording the corresponding tertiary alcohols in good yields. The trimethylsilyl (B98337) group can be readily removed under mild conditions, providing access to terminal alkynes.
Similarly, this organozinc reagent undergoes nucleophilic addition to imines and nitrones, yielding propargyl amines and hydroxylamines, respectively. These transformations are of significant interest in the synthesis of nitrogen-containing compounds. For instance, the addition of organozinc halides to nitrones has been shown to be promoted by trimethylsilyl chloride, which acts as both a reaction promoter and a protecting agent for the resulting hydroxylamine.
A general procedure for the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride has been developed, leading to the formation of O-(trimethylsilyl)hydroxylamines. These intermediates can be readily reduced to the corresponding amines using a zinc-copper couple in a saturated aqueous solution of ammonium (B1175870) chloride.
Carbometalation Reactions with Unsaturated Systems
Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, represents another important facet of the reactivity of organozinc acetylides. While the carbometalation of alkynes with various organometallic reagents is a well-established process for the stereoselective synthesis of multisubstituted alkenes, specific studies detailing the carbometalation reactions of chloro[(trimethylsilyl)ethynyl]zinc with unsaturated systems are less common in the readily available literature. However, the general principles of carbozincation suggest that this reagent could add to activated alkenes and alkynes, generating new organozinc species that can be further functionalized. The regioselectivity and stereoselectivity of such reactions would be influenced by the steric and electronic properties of both the organozinc reagent and the unsaturated substrate.
Catalytic Cross-Coupling Reactions Involving Chloro[(trimethylsilyl)ethynyl]zinc
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that couples organozinc compounds with organic halides or triflates, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org Chloro[(trimethylsilyl)ethynyl]zinc is an excellent coupling partner in these reactions, enabling the introduction of the (trimethylsilyl)ethynyl moiety onto a wide range of organic scaffolds.
Palladium-Catalyzed Negishi-Type Cross-Couplings for Carbon-Carbon Bond Formation
The palladium-catalyzed Negishi coupling of chloro[(trimethylsilyl)ethynyl]zinc with aryl, alkenyl, and alkynyl electrophiles provides a powerful and versatile method for the construction of complex molecular architectures. These reactions are characterized by their high functional group tolerance and generally high yields. organic-chemistry.orgresearchgate.net
The efficiency and selectivity of Negishi cross-coupling reactions are highly dependent on the choice of the palladium catalyst and the supporting ligands. A variety of palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts, have been successfully employed. The ligands play a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the stereochemical outcome of the reaction. nih.gov
Bulky and electron-rich phosphine (B1218219) ligands, such as biaryldialkylphosphines (e.g., CPhos, XPhos, SPhos, RuPhos), have proven to be particularly effective in promoting the coupling of challenging substrates. organic-chemistry.orgresearchgate.net For instance, the use of the CPhos ligand has been shown to effectively suppress the undesired β-hydride elimination pathway in the coupling of secondary alkylzinc halides with aryl bromides and chlorides. organic-chemistry.orgresearchgate.net The choice of ligand can also impact the stereochemical integrity of the coupling products, especially in reactions involving alkenyl halides where the preservation of the double bond geometry is critical. nih.gov Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can also have a beneficial effect on both the yield and stereoselectivity of the coupling. nih.gov
| Catalyst System | Ligand | Key Features |
| Pd(OAc)₂ | CPhos | Effective for coupling secondary alkylzinc halides with aryl bromides and chlorides; suppresses β-hydride elimination. |
| Palladacycle precatalysts | XPhos (L3) | Highly active for Negishi cross-coupling of heteroarylzinc reagents under mild conditions. |
| PdCl₂(PPh₃)₂ / TMEDA | PPh₃ | Provides enhanced yields and stereoselectivity in the coupling of Z-alkenyl halides. nih.gov |
This table provides a summary of representative catalyst systems and their key features in Negishi cross-coupling reactions.
The Negishi coupling of chloro[(trimethylsilyl)ethynyl]zinc exhibits a broad substrate scope, accommodating a wide variety of aryl, alkenyl, and alkynyl electrophiles.
Aryl Electrophiles: A diverse range of aryl bromides and chlorides, including those bearing both electron-donating and electron-withdrawing groups, as well as sterically demanding ortho-substituted substrates, can be effectively coupled. organic-chemistry.orgresearchgate.net The reaction is also tolerant of a wide array of functional groups, such as esters, nitriles, and aldehydes. researchgate.net
Alkenyl Electrophiles: Both E- and Z-alkenyl halides can participate in the coupling, with the stereochemistry of the double bond generally being retained, particularly when appropriate ligands and additives are employed. nih.govnih.gov This allows for the stereoselective synthesis of enynes.
Alkynyl Electrophiles: While less common, the coupling of chloro[(trimethylsilyl)ethynyl]zinc with alkynyl halides would provide a direct route to unsymmetrical diynes.
Below is a representative table illustrating the substrate scope for the Negishi coupling of various organozinc reagents with aryl and heteroaryl halides, which is indicative of the potential scope for chloro[(trimethylsilyl)ethynyl]zinc.
| Organozinc Reagent | Electrophile | Catalyst System | Yield (%) |
| Isopropylzinc bromide | 2-Bromobenzonitrile | 1 mol % Pd(OAc)₂ / 2 mol % CPhos | 95 |
| Isopropylzinc bromide | 2-Bromoanisole | 1 mol % Pd(OAc)₂ / 2 mol % CPhos | 92 |
| Cyclohexylzinc bromide | 2-Chlorobenzonitrile | 2 mol % Pd(OAc)₂ / 4 mol % CPhos | 93 |
| n-Butylzinc bromide | 4-Bromobenzonitrile | 2 mol % Pd(OAc)₂ / 4 mol % CPhos | 89 |
This table showcases the yields of Negishi cross-coupling reactions with various secondary alkylzinc halides and aryl halides, demonstrating the effectiveness of the CPhos ligand system. Adapted from Han, C., & Buchwald, S. L. (2009). J. Am. Chem. Soc., 131(22), 7532–7533. organic-chemistry.orgresearchgate.net
Alternative Transition Metal-Catalyzed Cross-Couplings (e.g., Nickel, Copper)
While palladium has been a dominant catalyst in cross-coupling reactions, the use of more earth-abundant and cost-effective metals like nickel and copper has garnered significant interest. These alternative systems offer complementary reactivity and can sometimes provide superior results for specific substrate combinations. In the context of chloro[(trimethylsilyl)ethynyl]zinc, both nickel and copper catalysts have been employed to facilitate the formation of carbon-carbon bonds, extending the synthetic utility of this versatile organozinc reagent.
Nickel-catalyzed cross-coupling reactions of organozinc reagents, including alkynylzinc species, are well-established. These reactions typically proceed through a catalytic cycle involving oxidative addition of an organic halide to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst. The choice of ligands is crucial in modulating the reactivity and stability of the nickel catalyst throughout the cycle.
Copper-catalyzed couplings, on the other hand, have a long history, with the Sonogashira reaction being a prime example of a copper co-catalyzed process. In many instances, copper can also act as the primary catalyst for the cross-coupling of organometallic reagents with organic halides. The mechanisms of copper-catalyzed cross-couplings can be more varied than those of palladium and nickel, potentially involving Cu(I)/Cu(III) catalytic cycles or radical pathways, depending on the reaction conditions and substrates.
Strategic Applications in Divergent Synthesis
Divergent synthesis is a powerful strategy that allows for the generation of a library of structurally diverse compounds from a common intermediate. The unique bifunctional nature of chloro[(trimethylsilyl)ethynyl]zinc, possessing both a reactive carbon-zinc bond and a versatile trimethylsilyl group, makes it an attractive building block for such strategies.
The carbon-zinc bond can readily participate in transition metal-catalyzed cross-coupling reactions to introduce the ethynyl (B1212043) moiety onto various scaffolds. The trimethylsilyl group, on the other hand, can serve multiple purposes. It can act as a protecting group for the terminal alkyne, preventing unwanted side reactions. More importantly, the silyl (B83357) group can be chemoselectively cleaved under specific conditions to reveal the terminal alkyne, which can then undergo further transformations, such as another coupling reaction, a cycloaddition, or hydration.
A divergent synthetic strategy utilizing chloro[(trimethylsilyl)ethynyl]zinc could involve an initial cross-coupling reaction to form a silylated alkyne. From this common intermediate, one branch of the synthesis could involve the direct use of the silylated alkyne in subsequent steps where the silyl group imparts specific reactivity or stability. A second branch could involve the selective desilylation of the alkyne, followed by a different set of reactions on the now-terminal alkyne. This approach allows for the rapid generation of molecular complexity and diversity from a single starting material. For example, the silylated alkyne could undergo a cyclization reaction, while the desilylated counterpart could be subjected to a Sonogashira coupling with a different aryl halide, leading to two distinct product classes.
Intramolecular Cyclization and Functionalization of Alkynes
The zinc moiety in organozinc reagents can act as a Lewis acid to activate appended alkyne functionalities, facilitating intramolecular nucleophilic attack. This property is particularly useful in promoting cyclization reactions to form various heterocyclic and carbocyclic structures.
Zinc-Catalyzed Hydroalkoxylation and Hydrocarboxylation Reactions
Zinc catalysts have been shown to be effective in promoting the intramolecular addition of alcohols (hydroalkoxylation) and carboxylic acids (hydrocarboxylation) to alkynes. acs.orgnih.govnih.govnih.gov These reactions provide an atom-economical route to the synthesis of valuable cyclic ethers and lactones. The use of zinc catalysts for these transformations is advantageous due to the low cost and low toxicity of zinc compared to other transition metals often used for this purpose.
The general mechanism for these zinc-catalyzed cyclizations is believed to involve the formation of a zinc-alkoxide or zinc-carboxylate intermediate. acs.orgnih.govnih.govnih.gov This is followed by the intramolecular nucleophilic attack of the oxygen atom onto the zinc-activated alkyne. Subsequent protonolysis regenerates the catalytically active species and furnishes the cyclized product.
Substrate Scope and Stereochemical Outcomes for Trimethylsilyl-Substituted Alkynes
Recent studies have demonstrated the efficacy of zinc catalysts in the intramolecular hydroalkoxylation of trimethylsilyl-substituted alkynyl alcohols. nih.gov These reactions have been shown to proceed with high efficiency, leading to the formation of the corresponding exocyclic enol ethers. A notable feature of these reactions is their high selectivity for the exo-dig cyclization pathway, in accordance with Baldwin's rules.
The presence of the trimethylsilyl group on the alkyne appears to be well-tolerated and can influence the reactivity and selectivity of the cyclization. The stereochemical outcome of these reactions is often highly controlled, leading to the formation of a specific geometric isomer of the exocyclic double bond.
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Product | Selectivity |
|---|---|---|---|---|---|---|
| (2-((Trimethylsilyl)ethynyl)phenyl)methanol | 5 | 90 | 16 | 88 | (E)-1-(Dihydroisobenzofuran-1(3H)-ylidene)-1-(trimethylsilyl)methane | exo-product |
| 1-(2-((Trimethylsilyl)ethynyl)phenyl)ethanol | 5 | 90 | 16 | 85 | (E)-1-(3-Methyldihydroisobenzofuran-1(3H)-ylidene)-1-(trimethylsilyl)methane | exo-product |
Mechanistic Postulations for Cyclization Pathways
Kinetic and mechanistic studies of zinc-catalyzed intramolecular hydroalkoxylation of alkynyl alcohols suggest a mechanism that proceeds through the formation of a zinc-alkoxide intermediate. acs.orgnih.govnih.govnih.gov The reaction is typically found to be first-order in the catalyst concentration and zero-order in the substrate concentration, indicating that the formation of the active catalyst is the rate-determining step.
The proposed catalytic cycle begins with the reaction of the zinc precatalyst with the alkynyl alcohol to form a zinc-alkoxide species. This intermediate then undergoes an intramolecular nucleophilic attack of the alkoxide oxygen onto the alkyne. This key cyclization step is thought to proceed through a concerted pathway. Finally, protonolysis of the resulting zinc-containing cyclic intermediate by another molecule of the alkynyl alcohol substrate regenerates the zinc-alkoxide catalyst and releases the final cyclized product. DFT calculations have supported the feasibility of this pathway, indicating that the formation of the zinc-alkoxide is followed by a favored concerted coupling of the alkyne and the Zn-O bond. nih.gov
Advanced Mechanistic Investigations via Computational and Experimental Methods
The elucidation of the precise mechanisms by which chloro[(trimethylsilyl)ethynyl]zinc participates in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions, has been a subject of advanced investigation. A combination of computational modeling and sophisticated experimental techniques has provided significant insights into the catalytic cycles, the influence of its constituent ligands, and the nature of the transient species that dictate its reactivity.
Elucidation of Catalytic Cycles and Rate-Determining Steps
Chloro[(trimethylsilyl)ethynyl]zinc is a key reagent in Negishi cross-coupling reactions for the formation of carbon-carbon bonds. wikipedia.org The catalytic cycle for these reactions, typically involving a palladium catalyst, is understood to proceed through a sequence of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com
The generally accepted catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. The crucial step involving the organozinc reagent is transmetalation, where the [(trimethylsilyl)ethynyl] group is transferred from the zinc center to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species. The cycle concludes with reductive elimination from this diorganopalladium(II) complex, which forms the final cross-coupled product and regenerates the active palladium(0) catalyst. youtube.com
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the energy profiles of these catalytic cycles. These models help to identify the transition states of highest energy, thereby providing theoretical predictions of the rate-determining step for specific coupling partners.
| Stage | Description | Key Intermediates | Potential Rate-Determining Factors |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the organic halide (R-X) bond. | R-Pd(II)-X | Strength of the C-X bond; steric hindrance of R and X; electron density of the Pd(0) catalyst. |
| Transmetalation | The alkynyl group is transferred from chloro[(trimethylsilyl)ethynyl]zinc to the Pd(II) center, displacing the halide (X). | R-Pd(II)-C≡CSi(CH₃)₃ | Lewis acidity of the zinc reagent; nature of the halide on zinc; solvent effects. |
| Reductive Elimination | The two organic groups (R and alkynyl) couple and are expelled from the palladium center, forming the product and regenerating the Pd(0) catalyst. | Pd(0) + R-C≡CSi(CH₃)₃ | Steric bulk of the coupled groups; formation of the required cis-diorganopalladium complex. wikipedia.org |
Role of the Chloro Ligand in Modulating Zinc Reactivity
The presence of the electronegative chlorine atom imparts a significant degree of covalent character to the Zn-Cl bond, which in turn affects the zinc center's Lewis acidity and the nucleophilicity of the [(trimethylsilyl)ethynyl] group. The chloro ligand withdraws electron density from the zinc atom, increasing its Lewis acidity. This enhanced Lewis acidity can influence the reagent's aggregation state in solution and its interaction with solvent molecules and other species in the catalytic cycle.
In the context of the Negishi coupling, the reactivity of the organozinc reagent during the transmetalation step is paramount. While diorganozinc compounds are often more potent nucleophiles, organozinc halides like chloro[(trimethylsilyl)ethynyl]zinc offer a balance of reactivity and stability, along with excellent functional group tolerance. researchgate.net For some alkylzinc reagents, the presence of halide ions is essential for the formation of higher-order "zincate" species (e.g., RZnX₂⁻), which are believed to be the active species in transmetalation. wikipedia.org While less critical for aryl and likely alkynyl zinc reagents, the chloro ligand still plays a key role in the structure of the transmetalating species. sci-hub.st The increased Lewis acidity of the zinc center in R-Zn-Cl can facilitate coordination to the palladium complex, positioning the alkynyl group for efficient transfer. uci.edu
| Property | Chloro[(trimethylsilyl)ethynyl]zinc (R-Zn-Cl) | Bis[(trimethylsilyl)ethynyl]zinc (R₂Zn) |
|---|---|---|
| Nucleophilicity of R group | Moderate | High |
| Lewis Acidity of Zinc Center | Higher | Lower |
| Stability / Functional Group Tolerance | Generally higher, more tolerant. researchgate.net | Generally lower, more reactive. |
| Role in Transmetalation | Acts as a stable, effective transfer agent; the chloro ligand facilitates coordination and dissociation. | Acts as a highly reactive transfer agent; may undergo side reactions. |
Characterization of Transient Organozinc Intermediates
The mechanistic pathways of reactions involving chloro[(trimethylsilyl)ethynyl]zinc are populated by numerous transient intermediates that are often difficult to detect directly due to their short lifetimes. The characterization of these species is crucial for a complete mechanistic understanding and relies on a combination of advanced experimental and computational methods.
Experimental Methods: Specialized spectroscopic techniques are paramount for observing fleeting intermediates. Fluorescence microscopy has proven powerful for visualizing surface-bound organozinc intermediates during their formation from metallic zinc, revealing that additives like lithium chloride act by solubilizing these species from the metal surface. nih.gov For solution-phase reactions, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Advanced NMR techniques, sometimes performed at low temperatures to slow down reaction rates, can help identify and structurally characterize intermediates in the catalytic cycle. sci-hub.st Paramagnetic NMR has also been shown to be a viable method for detecting transient intermediates in molecular binding events, a technique applicable to the study of organometallic complexes. researchgate.net
Computational Methods: Computational chemistry, particularly DFT, has become an indispensable tool for studying transient species. rsc.org These methods allow for the calculation of the geometric structures and relative energies of reactants, transition states, and intermediates along a proposed reaction coordinate. mdpi.com Through computation, researchers can model species that are too unstable or exist at too low a concentration to be observed experimentally. For instance, DFT calculations can characterize the structure of short-lived heterobimetallic Pd-Zn complexes, which have been proposed as key intermediates in the transmetalation step. uni-muenchen.de These computational models provide a detailed, atom-level picture of the reaction pathway, complementing experimental observations.
| Method | Type | Information Obtained | Example Application |
|---|---|---|---|
| Fluorescence Microscopy | Experimental | Spatial location and behavior of surface-bound intermediates. | Visualizing the solubilization of organozinc species from zinc metal surfaces. nih.gov |
| NMR Spectroscopy | Experimental | Structure, concentration, and dynamics of solution-phase intermediates. | Identifying catalyst-substrate complexes and products of transmetalation. sci-hub.st |
| Mass Spectrometry (ESI-MS) | Experimental | Mass-to-charge ratio of ionic intermediates, providing compositional information. | Detecting heterobimetallic Pd-Zn complexes in the gas phase. uni-muenchen.de |
| Density Functional Theory (DFT) | Computational | Geometries, energies, and electronic structures of transition states and intermediates. | Mapping the entire energy profile of a catalytic cycle and characterizing unstable species. rsc.org |
Structural Characterization and Theoretical Analysis of Chloro Trimethylsilyl Ethynyl Zinc
Spectroscopic Probes for Molecular Structure and Bonding Environment
Spectroscopic techniques are indispensable tools for elucidating the structure and bonding of chemical compounds. For a molecule like chloro[(trimethylsilyl)ethynyl]zinc, a combination of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy would be essential to characterize its features in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For chloro[(trimethylsilyl)ethynyl]zinc, ¹H, ¹³C, and ²⁹Si NMR would be particularly informative.
¹³C NMR: The carbon-13 NMR spectrum would reveal the carbon skeleton of the molecule. Distinct signals would be expected for the methyl carbons of the TMS group and the two acetylenic carbons. The chemical shifts of the acetylenic carbons would be particularly insightful for understanding the electronic effects of the zinc and silicon substituents.
²⁹Si NMR: Silicon-29 NMR spectroscopy would provide direct information about the silicon environment. The chemical shift of the silicon nucleus would be characteristic of a trimethylsilyl (B98337) group attached to an sp-hybridized carbon.
Table 1: Predicted NMR Data for Chloro[(trimethylsilyl)ethynyl]zinc
| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H (Si(CH₃)₃) | 0.1 - 0.4 | Singlet |
| ¹³C (CH₃) | 0 - 5 | Quartet |
| ¹³C (C≡C) | 90 - 120 | Singlet |
| ²⁹Si | -20 to 0 | Singlet |
Vibrational (Infrared, Raman) Spectroscopy for Functional Group Identification and Coordination
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and information about its symmetry and coordination.
C≡C Stretching: A key vibrational mode would be the stretching of the carbon-carbon triple bond. This is expected to appear in the region of 2100-2200 cm⁻¹. The exact position and intensity of this band in both IR and Raman spectra would be sensitive to the coordination environment of the zinc atom.
Si-C Stretching and Bending: Vibrations associated with the trimethylsilyl group, including Si-C stretching and CH₃ deformation modes, would be expected in the fingerprint region of the spectra.
Zn-Cl and Zn-C Stretching: The far-infrared and low-frequency Raman regions would be critical for observing the stretching vibrations of the Zn-Cl and Zn-C bonds, providing direct evidence of the coordination around the zinc center.
Table 2: Expected Vibrational Frequencies for Chloro[(trimethylsilyl)ethynyl]zinc
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| ν(C≡C) | 2100 - 2200 |
| δ(Si-CH₃) | 1250 - 1450 |
| ν(Si-C) | 600 - 800 |
| ν(Zn-C) | 400 - 600 |
| ν(Zn-Cl) | 250 - 400 |
X-ray Crystallographic Studies of Chloro[(trimethylsilyl)ethynyl]zinc Complexes and Adducts
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure of the parent chloro[(trimethylsilyl)ethynyl]zinc has been reported, studies on its potential complexes or adducts would be invaluable.
Determination of Coordination Geometry and Bond Parameters
An X-ray crystallographic analysis would provide precise measurements of bond lengths and angles. Key parameters of interest would include the Zn-C and Zn-Cl bond lengths, and the C-Zn-C or Cl-Zn-C bond angles, which would define the coordination geometry around the zinc atom. Organozinc halides can exist as monomers, dimers, or higher aggregates in the solid state, and crystallography would be the primary tool to determine this.
Analysis of Intermolecular Interactions in Solid State
Beyond the molecular structure, X-ray diffraction can reveal how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as van der Waals forces or weaker coordination interactions, which influence the solid-state properties of the compound.
Computational Chemistry Approaches to Electronic Structure and Bonding
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations could be employed to:
Optimize the molecular geometry: Theoretical calculations can predict the most stable three-dimensional structure of chloro[(trimethylsilyl)ethynyl]zinc, including bond lengths and angles.
Predict spectroscopic properties: Theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with expected values, aiding in the interpretation of future experimental spectra.
Analyze the electronic structure: DFT can provide insights into the nature of the chemical bonds, atomic charges, and the distribution of electron density within the molecule. This would help in understanding the reactivity and bonding characteristics of the Zn-C and Zn-Cl bonds.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and a host of electronic properties. nih.gov
Geometry Optimization: The first step in a DFT analysis is to find the minimum energy structure, or the optimized geometry. This involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. For Chloro[(trimethylsilyl)ethynyl]zinc, the geometry is expected to be largely linear around the C-C-Zn-Cl core, a typical arrangement for such compounds. Key structural parameters, such as bond lengths and angles, can be precisely calculated. The table below presents typical bond lengths for a simplified model system, ethynylzinc chloride (HC≡CZnCl), calculated at a common level of theory (e.g., B3LYP/6-311G(d,p)).
Table 1: Predicted Bond Lengths from DFT Optimization of a Model Alkynylzinc Halide Data is representative of a model system like ethynylzinc chloride.
| Bond | Predicted Bond Length (Å) |
| Zn – Cl | 2.15 - 2.25 |
| Zn – C (ethynyl) | 1.90 - 2.00 |
| C ≡ C | 1.21 - 1.24 |
| C – Si | 1.85 - 1.90 |
Electronic Properties: DFT also provides crucial insights into the electronic nature of the molecule through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov For Chloro[(trimethylsilyl)ethynyl]zinc, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon triple bond, while the LUMO is likely centered on the zinc atom, indicating its Lewis acidic character.
Table 2: Calculated Electronic Properties from DFT Values are representative for organozinc compounds.
| Property | Predicted Value (eV) | Description |
| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicator of chemical reactivity and stability |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and other electronic interactions within a molecule by transforming the complex molecular orbitals into a localized picture of chemical bonds and lone pairs. uba.arbohrium.com This method provides a quantitative description of donor-acceptor interactions, which are crucial for understanding molecular stability. researchgate.net
The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net In Chloro[(trimethylsilyl)ethynyl]zinc, significant interactions are expected to involve the lone pairs of the chlorine atom and the antibonding orbitals associated with the zinc center.
Key donor-acceptor interactions would include:
n(Cl) → σ(Zn-C):* Donation of electron density from a lone pair (n) on the chlorine atom to the antibonding orbital (σ*) of the Zinc-Carbon bond. This interaction helps to stabilize the molecule by delocalizing the negative charge on the chlorine and strengthening the Zn-C bond indirectly.
π(C≡C) → σ(Zn-Cl):* Delocalization of electron density from the π-bond of the ethynyl (B1212043) group into the antibonding orbital of the Zinc-Chlorine bond. This reflects the electron-donating nature of the alkyne.
The magnitude of the E(2) energy indicates the strength of the interaction. Stronger interactions lead to greater stabilization of the molecule.
Table 3: Principal Donor-Acceptor Interactions from NBO Analysis Interactions and energies are representative for alkynylzinc halides.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| n(Cl) | σ(Zn-C) | 5.0 - 15.0 |
| n(Cl) | LP(Zn) | 20.0 - 40.0 |
| π(C≡C) | σ*(Zn-Cl) | 2.0 - 8.0 |
LP(Zn) refers to an empty valence p-orbital on the Zinc atom.
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis for Bonding Characterization
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. amercrystalassn.org A key feature of this analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP provide profound insight into the nature of the chemical bond. muni.cz
The main parameters analyzed at the BCP are:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of a shared-shell (covalent) interaction. A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of a closed-shell (ionic or van der Waals) interaction. muni.cz
For Chloro[(trimethylsilyl)ethynyl]zinc, the Zn-Cl bond is expected to show characteristics of a polar covalent or ionic bond (positive ∇²ρ(r)), while the Zn-C bond would exhibit more covalent character (negative or small positive ∇²ρ(r)).
Table 4: QTAIM Topological Parameters at Bond Critical Points (BCPs) Values are representative for organozinc compounds.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Characterization |
| Zn – Cl | 0.06 - 0.09 | > 0 | Polar Covalent / Ionic |
| Zn – C | 0.08 - 0.12 | < 0 or slightly > 0 | Polar Covalent |
| C ≡ C | > 0.30 | < 0 | Covalent (Triple) |
Electron Localization Function (ELF) Analysis: The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, providing a picture that aligns well with classical Lewis structures. aip.org ELF values range from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, corresponding to a covalent bond or a lone pair. Regions with lower ELF values signify delocalized or "metallic" electron density. aip.org
In Chloro[(trimethylsilyl)ethynyl]zinc, ELF analysis would show:
High localization (ELF ≈ 1.0) in the region of the C≡C triple bond and the Si-C bonds.
High localization corresponding to the lone pairs on the chlorine atom.
Lower localization in the region of the highly polar Zn-Cl and Zn-C bonds, reflecting their more ionic character.
Energetic Landscape of Reaction Pathways and Transition States
Computational chemistry is invaluable for mapping the energetic landscape of a chemical reaction. This involves identifying stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate.
Organozinc reagents like Chloro[(trimethylsilyl)ethynyl]zinc are commonly used in reactions such as additions to carbonyls or in cross-coupling reactions. A DFT study of its reaction with a simple aldehyde, for example, would proceed by:
Locating the Transition State: A transition state search algorithm would be used to find the geometry of the highest energy point along the reaction coordinate. For an addition to a carbonyl, this typically involves a four- or six-membered cyclic transition state where the zinc atom coordinates to the carbonyl oxygen.
Calculating Activation Energy: The energy of the TS is calculated relative to the starting materials. A lower activation energy implies a faster reaction.
Verifying the Transition State: A frequency calculation is performed to confirm the TS structure. A true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the formation of the new C-C bond and the breaking of the Zn-C bond).
Table 5: Representative Energetic Profile for the Addition of an Alkynylzinc Reagent to an Aldehyde
| Parameter | Representative Energy (kcal/mol) | Description |
| Activation Energy (Ea) | +15 to +25 | Energy barrier that must be overcome for the reaction to proceed. |
| Reaction Energy (ΔErxn) | -20 to -40 | Overall energy change from reactants to products (typically exothermic). |
This analysis provides a quantitative understanding of the reaction's feasibility and mechanism, guiding the development of synthetic protocols.
Catalytic Applications and Catalyst Design Principles
Chloro[(trimethylsilyl)ethynyl]zinc as a Promoter or Precatalyst in Organic Reactions
Zinc-based reagents are frequently employed as catalysts or precatalysts in a range of organic reactions, including hydroamination and the formation of carbon-heteroatom bonds. researchgate.netresearchgate.net Organozinc compounds, particularly alkynylzincs, can be prepared in situ from terminal alkynes and commercially available zinc sources like diethylzinc (B1219324) (Et₂Zn) or zinc triflate (Zn(OTf)₂). wikipedia.orgnih.gov In this context, chloro[(trimethylsilyl)ethynyl]zinc serves as a pre-formed alkynylzinc reagent, obviating the need for an initial in situ generation step.
These reagents often function as precatalysts, transforming into the catalytically active species under the reaction conditions. For instance, in alkyne addition reactions, the alkynylzinc compound is the key nucleophilic species that participates in the catalytic cycle. nih.govacs.org The trimethylsilyl (B98337) (TMS) group in chloro[(trimethylsilyl)ethynyl]zinc can also play a crucial role. While it can act as a protecting group for the terminal alkyne, TMS chloride is also known to be an "activating" agent for zinc metal in oxidative addition reactions, where it aids in the solubilization of organozinc intermediates from the metal surface. nih.gov This suggests a dual role for the components of the reagent in promoting catalytic activity.
The use of zinc salts and complexes can catalyze transformations typically achieved with more expensive precious transition metals. researchgate.net For example, zinc triflate has been used as a precatalyst for the hydrogenation of imines. acs.org Similarly, scorpionate zinc complexes have been designed as effective precatalysts for the hydroalkoxylation of alkynyl alcohols. researchgate.net The fundamental role of chloro[(trimethylsilyl)ethynyl]zinc as a precatalyst lies in its ability to deliver the reactive "(trimethylsilyl)ethynyl" moiety within a catalytically controlled environment, initiating the desired chemical transformation.
Design and Synthesis of Ligand-Supported Zinc Catalysts for Alkyne Transformations
To enhance the catalytic activity, selectivity, and stability of zinc-based systems, significant research has focused on the design and synthesis of ancillary ligands. These ligands coordinate to the zinc center, modifying its electronic and steric properties to control the outcome of the reaction.
Novel alkyl zinc complexes supported by acetamidate/thioacetamidate heteroscorpionate ligands have been synthesized and demonstrated catalytic activity in the hydroelementation reactions of alkynyl substrates under mild conditions. acs.org The design of these ligands, which feature two Lewis basic coordinating groups (N and O/S centers), is of great interest for creating tailored catalytic pockets. acs.org
For enantioselective transformations, the design of chiral ligands is paramount. The development of gold(I) catalysis has spurred the creation of sophisticated ligand architectures, such as those with bulky dialkyl biarylphosphine backbones, which are designed to stabilize reaction intermediates. nih.gov Similar principles apply to zinc catalysis, where the ligand structure is crucial for transferring chiral information. For example, planar chiral [2.2]paracyclophane-imidazoline N,O-ligands have been developed for zinc-catalyzed enantioselective cycloadditions. nih.gov The ortho-disubstituted paracyclophane framework provides a high level of steric crowding and a constrained catalytic pocket, which is advantageous for asymmetric induction. nih.gov
The synthesis of these ligand-supported catalysts often involves the reaction of a zinc precursor, such as diethylzinc, with the protonated form of the ligand. acs.org This modular approach allows for the systematic tuning of the catalyst's properties by modifying the ligand structure, enabling the optimization of catalysts for specific alkyne transformations. nih.gov
Enantioselective Catalysis Utilizing Chiral Zinc-Based Systems
The asymmetric addition of alkynylzinc compounds to aldehydes and other carbonyl derivatives is a powerful method for constructing chiral propargylic alcohols, which are versatile building blocks in the synthesis of natural products and pharmaceuticals. wikipedia.orgacs.org The success of these reactions hinges on the use of chiral ligands or co-catalysts that create a chiral environment around the zinc atom, directing the nucleophilic attack of the alkyne to one face of the electrophile.
Several highly effective chiral zinc-based systems have been developed. One prominent system utilizes N-methylephedrine in conjunction with Zn(OTf)₂, which shows high enantioselectivity for the addition of terminal alkynes to a broad range of aldehydes. wikipedia.org Another widely used approach involves the use of 1,1′-bi-2-naphthol (BINOL) and its derivatives. acs.orgpnas.org The combination of BINOL, Ti(OⁱPr)₄, and an alkylzinc reagent like Et₂Zn or Me₂Zn effectively catalyzes the enantioselective addition of terminal alkynes to various aldehydes. acs.orgpnas.org
The proposed mechanism for these reactions often involves a bifunctional catalyst where one zinc atom binds to the chiral amino alcohol ligand, and another equivalent of the alkynylzinc reagent binds the oxygen atom. The aldehyde then coordinates to the Lewis acidic zinc center, and the subsequent alkyne transfer occurs within this organized, chiral complex. nih.gov
The table below summarizes key findings for different chiral zinc-based catalytic systems used in the enantioselective addition of alkynes to aldehydes.
Heterogeneous and Homogeneous Catalytic Systems for Sustainable Processes
The distinction between homogeneous and heterogeneous catalysis is critical for developing sustainable chemical processes. rsc.org Homogeneous catalysts, which operate in the same phase as the reactants, generally offer high activity and selectivity. rsc.org However, their separation from the product mixture can be difficult, hindering catalyst reuse. rsc.orgmdpi.com Heterogeneous catalysts exist in a different phase and are easily separated, promoting recyclability, but they may exhibit lower activity compared to their homogeneous counterparts. rsc.orgmdpi.com
In the context of zinc catalysis, both systems have been explored to leverage their respective advantages. Simple zinc salts can act as effective homogeneous catalysts for reactions like the esterification of fatty acids. acs.orgnih.gov An innovative approach combines the benefits of both systems: certain zinc salts, such as zinc oxide or acetate, are soluble in the hot reaction mixture and act as homogeneous catalysts. nih.gov Upon cooling, they precipitate as zinc carboxylates, allowing for easy recovery via filtration as if they were heterogeneous catalysts. acs.orgnih.gov This strategy merges the high efficiency of homogeneous catalysis with the practical recovery advantage of heterogeneous systems. nih.gov
For alkyne functionalization, various recyclable heterogeneous catalysts have been developed, including those based on silica-supported copper or metal-organic frameworks (MOFs). nih.govnih.gov Zinc-based MOFs have been designed as robust and reusable catalysts for reactions such as the intramolecular hydroamination of o-alkynylanilines. researchgate.net The development of catalysts that bridge the gap between homogeneous and heterogeneous systems is a key strategy for creating more sustainable and economically viable industrial processes. rsc.org
Strategies for Catalyst Recovery and Reuse
The ability to recover and reuse a catalyst is a cornerstone of green chemistry and sustainable industrial synthesis. nih.govnih.gov It reduces waste, lowers costs, and minimizes the environmental impact associated with catalyst production and disposal. mdpi.com
For heterogeneous catalysts, recovery is often straightforward. For example, a silica-anchored proline-copper(I) catalyst used for azide-alkyne cycloadditions can be recovered by simple vacuum filtration and reused multiple times before a significant loss in activity is observed. nih.govmdpi.com Similarly, zinc-based catalysts supported on solid matrices can be easily filtered from the reaction mixture. mdpi.com
A particularly innovative strategy involves the use of magnetic nanoparticles as catalyst supports. Superparamagnetic nanomaterials can be coated with a catalytic species, and after the reaction, the catalyst can be efficiently recovered using an external magnetic field. mdpi.com This method has been shown to allow for catalyst reuse for six or more cycles without a significant drop in catalytic activity. mdpi.com
For catalysts that are homogeneous during the reaction, recovery strategies often involve inducing precipitation after the reaction is complete. As mentioned previously, certain zinc(II) catalysts used for esterification are soluble at high temperatures but precipitate upon cooling, allowing for their recovery by filtration. nih.gov This approach enables the recycling of an effective homogeneous catalyst multiple times without any loss of activity. acs.orgnih.gov These diverse strategies highlight the ongoing efforts to create robust and recyclable catalytic systems for a wide range of chemical transformations. nih.gov
Advanced Applications and Future Directions in Organozinc Acetylide Chemistry
Development of Cascade and Multicomponent Reactions
The development of cascade and multicomponent reactions (MCRs) represents a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single operation from multiple starting materials. While specific cascade reactions involving chloro[(trimethylsilyl)ethynyl]zinc are still an emerging area, the established reactivity of zinc acetylides provides a strong foundation for future development.
The catalytic generation of zinc acetylides from terminal alkynes, in the presence of zinc salts and amines, is a well-documented process. nih.gov These in situ generated reagents readily participate in additions to electrophiles, such as aldehydes and imines. nih.gov A promising future direction lies in intercepting the initial adducts with further electrophiles in a sequential, one-pot process. For instance, the zinc alkoxide formed from the addition of chloro[(trimethylsilyl)ethynyl]zinc to an aldehyde could be targeted by another electrophile, initiating a cascade sequence. The use of zinc salts has been noted to improve yields in certain multicomponent reactions, suggesting their potential utility in orchestrating complex transformations involving acetylide addition as a key step. beilstein-journals.org The development of such processes would enable rapid access to molecular complexity, a highly desirable goal in fields like medicinal chemistry and materials science.
Role in the Synthesis of Functional Materials and Advanced Architectures
The unique structural and electronic properties of the trimethylsilyl-ethynyl moiety make it a valuable building block for advanced materials. Chloro[(trimethylsilyl)ethynyl]zinc serves as a key reagent for introducing this group into larger molecular frameworks, acting as a precursor for specialized polymers and organic electronic materials.
Chloro[(trimethylsilyl)ethynyl]zinc and related silylated acetylides are crucial monomers in the synthesis of poly(arylene ethynylene)s (PAEs). rsc.org These are a class of conjugated polymers characterized by a backbone of alternating aromatic and alkyne units. PAEs are of significant interest due to their unique photophysical properties, including high fluorescence quantum yields and tunable emission spectra. researchgate.net
The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a dihaloarene and a diethynylarene. nih.gov Chloro[(trimethylsilyl)ethynyl]zinc can serve as a nucleophilic coupling partner for di- or polyhalogenated aromatic compounds. The trimethylsilyl (B98337) group offers the advantage of acting as a stable protecting group that can be removed under specific conditions to reveal a terminal alkyne for further polymerization or functionalization. A common strategy involves the palladium-catalyzed reaction of trimethylsilylethynyl derivatives with aromatic halides to construct the polymer backbone. rsc.org This approach has been used to create PAEs functionalized with various substituents, demonstrating the versatility of using silylated acetylide precursors. rsc.org
| Polymer Class | Key Monomer Type | Potential Properties & Applications |
|---|---|---|
| Poly(arylene ethynylene)s (PAEs) | Diethynylarenes & Dihaloarenes | Fluorescent sensors, organic light-emitting diodes (OLEDs), light-harvesting materials |
| Organometallic Polymers | Diethynylarenes & Metal Halide Complexes (e.g., Platinum) | Nonlinear optics, energy storage, catalysis researchgate.netrsc.org |
The trimethylsilyl-ethynyl group is increasingly recognized as a valuable component in the design of high-performance organic semiconductors. tohoku.ac.jp Its incorporation into π-conjugated systems can influence molecular packing, solubility, and electronic energy levels (HOMO/LUMO), which are critical parameters for device performance. cleanenergywiki.org Arylacetylene derivatives containing this moiety have been synthesized and characterized as active materials in organic thin-film transistors (OTFTs). researchgate.net
For example, compounds such as 4,7-bis((4-(thiophen-2-yl)phenyl)ethynyl)benzo[c] organic-chemistry.orgnih.govresearchgate.netthiadiazole, which can be synthesized using coupling reactions involving trimethylsilylacetylene (B32187) derivatives, have shown p-channel characteristics with promising charge carrier mobilities and high on/off current ratios. researchgate.net Furthermore, trimethylsilyl-terminated oligo(phenylene ethynylene)s (OPEs) are being explored for creating single-molecule junctions with covalent gold-carbon bonds, a novel approach for molecular electronics. researchgate.net The zinc reagent chloro[(trimethylsilyl)ethynyl]zinc is an ideal transfer agent for this functional group in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), enabling the construction of these sophisticated organic electronic materials. mit.edu
Mechanochemical Approaches for Organozinc Synthesis and Reactivity
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is emerging as a sustainable alternative to traditional solvent-based synthesis. This approach can reduce solvent waste and, in some cases, provide access to novel reactivity. The synthesis and application of organozinc reagents are well-suited to mechanochemical methods.
Recent research has demonstrated that organozinc species can be generated by milling a commercially available form of zinc metal with an organic halide, without the need for inert atmospheres or dry solvents. nih.gov This in situ generation can be directly coupled with a subsequent cross-coupling reaction. For instance, an organozinc reagent can be formed mechanochemically and then engaged in a palladium-catalyzed Negishi reaction by adding the coupling partner and catalyst directly to the milling jar. nih.gov This one-pot, two-step process has been shown to be effective for a broad range of substrates. nih.gov This methodology could be readily applied to the synthesis of chloro[(trimethylsilyl)ethynyl]zinc and its immediate use in coupling reactions, offering a greener and more efficient synthetic route.
Bio-Inspired Catalysis and Mimicry of Zinc Metalloenzymes in Synthetic Transformations
Nature extensively utilizes zinc in the active sites of metalloenzymes to catalyze a wide array of biological transformations, such as hydrolysis and hydration. nih.gov A key feature of these enzymes is the Lewis acidic zinc ion, which activates substrates (e.g., water or carbonyl groups) toward nucleophilic attack. nih.gov This principle of Lewis acid activation is a cornerstone of bio-inspired catalysis.
A significant future direction in organozinc chemistry is the design of synthetic systems that mimic the function of zinc metalloenzymes. mdpi.comrsc.org While direct mimicry using organozinc acetylides is a nascent field, the underlying concepts are applicable. The zinc center in chloro[(trimethylsilyl)ethynyl]zinc, being a Lewis acid, can coordinate to and activate carbonyl compounds, facilitating the addition of the acetylide nucleophile. This intrinsic reactivity mirrors the substrate activation role of zinc in enzymes like carbonic anhydrase or carboxypeptidase. Future research could focus on developing chiral ligand systems for the zinc acetylide that create a defined, enzyme-like pocket around the reactive center. Such systems could enable highly stereoselective additions to carbonyls and imines, mimicking the exquisite selectivity of natural enzymes and providing catalytic, asymmetric routes to valuable propargyl alcohols and amines. researchgate.net
Bridging Experimental and Computational Methodologies for Predictive Synthesis Design
The synergy between experimental work and computational chemistry is transforming modern synthetic planning. rsc.org Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting outcomes in organometallic chemistry. nih.gov
In the context of chloro[(trimethylsilyl)ethynyl]zinc, computational studies are crucial for understanding its role in catalytic cycles like the Negishi cross-coupling. DFT calculations have been employed to investigate the elementary steps of the Negishi reaction, including oxidative addition, transmetalation, and reductive elimination. researchgate.net These studies provide insights into the role of Pd-Zn interactions, revealing, for example, that such interactions can be detrimental during oxidative addition but favorable for the product-forming reductive elimination step. researchgate.net By modeling transition states and reaction intermediates, computational methods can help rationalize observed reactivity and selectivity. As these predictive tools become more sophisticated, they will increasingly guide the design of new catalysts and reaction conditions, accelerating the discovery of novel applications for organozinc reagents and enabling a more rational, predictive approach to synthesis design.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Zinc, chloro[(trimethylsilyl)ethynyl]-?
- Methodological Answer : The compound is typically synthesized via transmetallation or nucleophilic substitution. For example, ethynyl magnesium bromide reacts with zinc chloride derivatives under anhydrous conditions. A trimethylsilyl (TMS) group is introduced via silylation of terminal alkynes, followed by coordination with zinc halides . Key steps include rigorous exclusion of moisture (Schlenk line techniques) and characterization via / NMR to confirm the TMS-ethynyl moiety and zinc coordination.
Q. How should Zinc, chloro[(trimethylsilyl)ethynyl]- be stored to ensure stability?
- Methodological Answer : The compound is moisture- and oxygen-sensitive. Storage under inert gas (argon/nitrogen) at –20°C in flame-sealed ampoules is recommended. Degradation can be monitored via FT-IR (disappearance of Zn-Cl stretching at ~400 cm) and NMR (stability of TMS group) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : (δ 0.1–0.3 ppm for TMS protons), (δ 90–100 ppm for ethynyl carbons), and (δ 10–15 ppm for TMS).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-Cl]).
- X-ray Crystallography : To resolve Zn coordination geometry and bond lengths .
Advanced Research Questions
Q. How does the TMS-ethynyl group influence the reactivity of Zinc, chloro[(trimethylsilyl)ethynyl]- in cross-coupling reactions?
- Methodological Answer : The TMS group acts as a steric and electronic modulator. For example, in Sonogashira couplings, the TMS-ethynyl moiety enhances stability but requires deprotection (e.g., TBAF) for further functionalization. Comparative studies using NMR (with fluorinated substrates) can track reaction progress .
Q. What experimental strategies resolve contradictions in reported Zn-Cl bond dissociation energies?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement methods. Calorimetric titration (in THF) vs. computational DFT calculations (B3LYP/6-311+G(d)) can be cross-validated. For example, experimental ΔH values may differ by ±5 kcal/mol from theoretical models; systematic error analysis (e.g., solvent dielectric effects) is critical .
Q. How can computational modeling predict the catalytic behavior of Zinc, chloro[(trimethylsilyl)ethynyl]- in CO activation?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., Gaussian 16) model the Zn center’s Lewis acidity and CO binding affinity. Key parameters include charge transfer (NBO analysis) and transition-state barriers. Experimental validation via in-situ IR spectroscopy (CO stretching at ~2340 cm) confirms computational predictions .
Q. What are the challenges in synthesizing enantiopure derivatives of this compound?
- Methodological Answer : Chirality at Zn requires chiral ligands (e.g., binaphthol derivatives). Asymmetric synthesis via kinetic resolution (HPLC with chiral stationary phases) or circular dichroism (CD) spectroscopy can assess enantiomeric excess. Contamination by racemic mixtures is a common pitfall; repeated recrystallization in chiral solvents (e.g., ethyl lactate) improves purity .
Data Analysis & Contradiction Resolution
Q. How to address inconsistent yields in TMS-ethynyl zinc complex syntheses?
- Methodological Answer : Yield variability (~40–70%) stems from trace moisture or incomplete silylation. Statistical Design of Experiments (DoE) identifies critical factors (e.g., reaction time, solvent dryness). Pareto charts prioritize variables, while GC-MS monitors byproducts (e.g., hydrolyzed TMS-ethynol) .
Q. What statistical methods validate reproducibility in Zn-Cl bond reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
